molecular formula C17H15ClN2O2S B11140870 N-(2-chlorobenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-(2-chlorobenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11140870
M. Wt: 346.8 g/mol
InChI Key: KLHXGAYECYCPSP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a synthetic benzothiazole derivative characterized by a propanamide linker connecting a 2-chlorobenzyl group to a 3-oxo-1,2-benzothiazolyl moiety. The 2-chlorobenzyl substituent may enhance lipophilicity and membrane permeability, while the benzothiazolyl group could contribute to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C17H15ClN2O2S/c18-14-7-3-1-5-12(14)11-19-16(21)9-10-20-17(22)13-6-2-4-8-15(13)23-20/h1-8H,9-11H2,(H,19,21)

InChI Key

KLHXGAYECYCPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3S2)Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13ClN2O2S
  • Molecular Weight : 304.79 g/mol
  • IUPAC Name : this compound

Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with various molecular targets. The benzothiazole moiety is known for its role in modulating cellular pathways associated with cancer and inflammation.

Anticancer Properties

Several studies have demonstrated the anticancer potential of benzothiazole derivatives. For instance, a study highlighted that modifications in the benzothiazole structure could enhance anticancer activity against various human cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) . The compound exhibited significant inhibition of cell proliferation and induced apoptosis at specific concentrations.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
B7H12994Inhibition of IL-6

Anti-inflammatory Effects

The anti-inflammatory effects of benzothiazole derivatives have also been documented. They are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may have therapeutic potential in conditions characterized by chronic inflammation .

Case Studies

  • Case Study on Antitumor Activity :
    A recent study synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. Among these, the compound showed promising results by significantly reducing cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .
  • Case Study on Inflammatory Response :
    Another investigation focused on the anti-inflammatory properties of related compounds. The results indicated that these derivatives could effectively downregulate inflammatory markers in vitro, suggesting their applicability in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-chlorobenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide with three analogs (Table 1), focusing on structural variations, physicochemical properties, and inferred pharmacological implications.

Structural Features
Compound Name Key Substituents on Aromatic Ring Benzothiazole Modifications Molecular Weight (g/mol)
This compound (Target) 2-chlorobenzyl 3-oxo, no sulfone Not explicitly provided
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 3-acetylphenyl 3-oxo, 1,1-dioxido (sulfone) ~383.4 (calculated)
N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 4-chloro-3-nitrophenyl 3-oxo, 1,1-dioxido (sulfone) 409.797
N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide 2,4-dimethoxyphenyl 3-oxo, 1,1-dioxido (sulfone) ~407.4 (calculated)

Key Observations :

  • Substituent Diversity : The target compound’s 2-chlorobenzyl group differs from electron-withdrawing (e.g., nitro in ) or electron-donating (e.g., methoxy in ) groups in analogs, which may alter binding affinity to hydrophobic pockets or redox-sensitive targets.
Physicochemical Properties
  • Solubility : The nitro and chloro substituents in ’s compound (MW 409.797) likely reduce aqueous solubility compared to the methoxy-substituted analog () .
  • Lipophilicity : The 2-chlorobenzyl group in the target compound may increase logP values relative to acetylphenyl () or dimethoxyphenyl () derivatives, favoring blood-brain barrier penetration .
Pharmacological Activity (Inferred)
  • Structural analogs with sulfone groups (e.g., ) might exhibit enhanced activity due to improved electrophilicity .
  • Enzyme Interactions: The benzothiazole core is prevalent in kinase inhibitors. The sulfone-modified analogs could target ATP-binding pockets, whereas the target compound’s lack of sulfone may shift selectivity toward non-kinase targets .

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